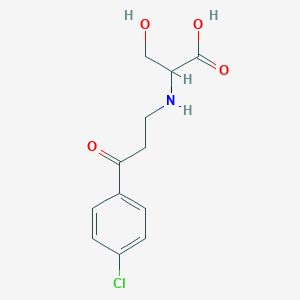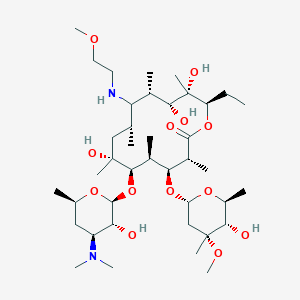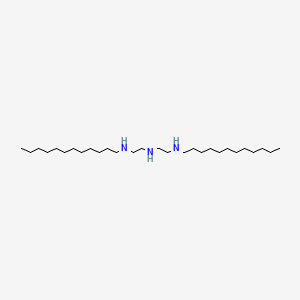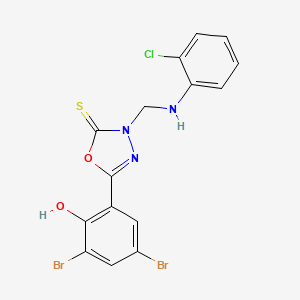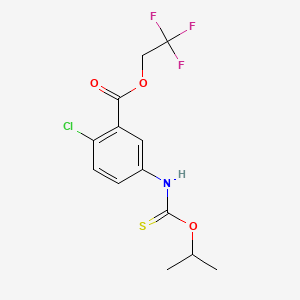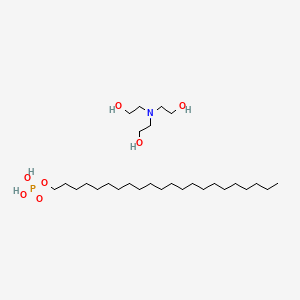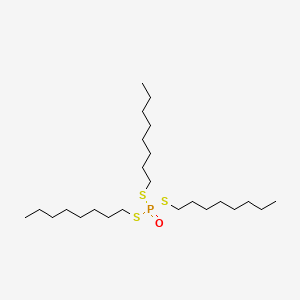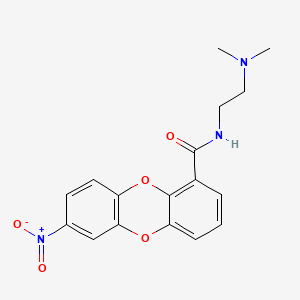
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the field of antiviral and anticancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the arabinofuranosyl moiety and the purine base.
Glycosylation: The arabinofuranosyl moiety is glycosylated with the purine base under acidic conditions to form the nucleoside.
Phosphorylation: The nucleoside is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the glycosylation and phosphorylation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Substitution reactions can occur at the purine base or the sugar moiety, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various analogues of the original compound, which may have different biological activities and properties.
Applications De Recherche Scientifique
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its antiviral and anticancer properties, particularly in the treatment of hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine involves its incorporation into cellular DNA or RNA, leading to the inhibition of DNA or RNA synthesis. This results in the disruption of cellular processes and ultimately cell death. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and ribonucleotide reductase.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine: This compound is a similar nucleoside analogue with an ethoxy group at the 2-position.
9-(5-O-Phosphono-beta-D-arabinofuranosyl)adenine: Another nucleoside analogue with similar structural features.
Uniqueness
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is unique due to its specific structure, which allows it to interact with nucleic acid synthesis enzymes in a distinct manner. This unique interaction contributes to its potential therapeutic applications and differentiates it from other nucleoside analogues.
Propriétés
Numéro CAS |
62314-91-4 |
|---|---|
Formule moléculaire |
C10H15N6O7P |
Poids moléculaire |
362.24 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 |
Clé InChI |
KQJMOJABMFAPCE-FJFJXFQQSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


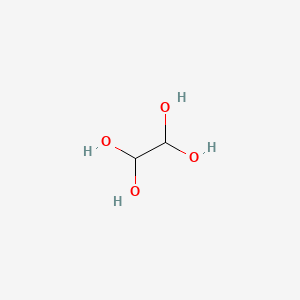
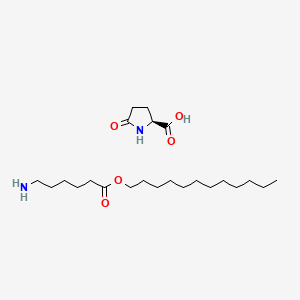
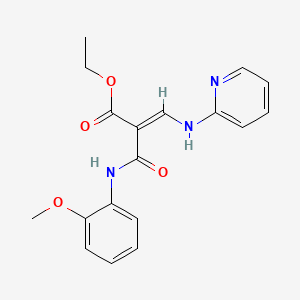
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
